1,1-Diethoxyhex-3-yne

Beschreibung

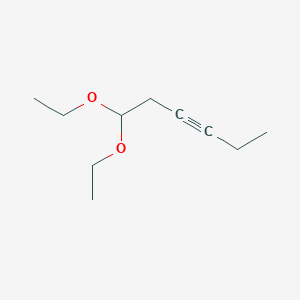

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-diethoxyhex-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFCOHSGVBONIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171278 | |

| Record name | 1,1-Diethoxyhex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18229-85-1 | |

| Record name | 1,1-Diethoxy-3-hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18229-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxy-3-hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018229851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxyhex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyhex-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIETHOXY-3-HEXYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YP8FUT5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1 Diethoxyhex 3 Yne and Its Analogues

Classical and Established Synthetic Routes

Classical synthetic strategies for 1,1-diethoxyhex-3-yne and related compounds often rely on a two-step process: the formation of a terminal alkyne bearing a diethyl acetal (B89532) group, followed by the alkylation of the alkyne terminus. This approach provides a robust and versatile pathway to the target molecule and its derivatives.

Acid-Catalyzed Acetalization of Alkynes with Orthoformates

The direct acid-catalyzed acetalization of an alkynyl aldehyde like hex-3-yn-1-al with an orthoformate, such as triethyl orthoformate, represents a straightforward conceptual route to this compound. In this type of reaction, a protic or Lewis acid catalyst activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the alcohol (ethanol, in this case, derived from the orthoformate). Triethyl orthoformate serves as both the source of the ethoxy groups and a dehydrating agent, driving the equilibrium towards the formation of the stable acetal. semanticscholar.org

However, a more common and well-documented classical approach involves the synthesis of an alkynyl acetal precursor, such as propiolaldehyde diethyl acetal (3,3-diethoxy-1-propyne), which is then subsequently alkylated. One established synthesis of this precursor starts from acrolein. Acrolein is first brominated to yield 2,3-dibromopropionaldehyde. This intermediate is then treated with triethyl orthoformate in the presence of an acid catalyst to form 2,3-dibromopropionaldehyde diethyl acetal. The final step involves a dehydrobromination reaction, typically using a strong base like potassium hydroxide (B78521) or sodium amide, to generate the desired propiolaldehyde diethyl acetal. orgsyn.org

| Reactant | Reagent(s) | Product | Yield |

| 2,3-dibromopropionaldehyde | 1. Triethyl orthoformate, ethanol (B145695) | 2,3-dibromopropionaldehyde diethyl acetal | 74-77% |

| 2,3-dibromopropionaldehyde diethyl acetal | 2. NaOH (aq), phase-transfer catalyst | Propiolaldehyde diethyl acetal | - |

Alkylation Strategies for Terminal Alkynes

A crucial step in the synthesis of this compound is the alkylation of a suitable terminal alkyne precursor. The key intermediate for this strategy is propiolaldehyde diethyl acetal (3,3-diethoxy-1-propyne). The terminal alkyne proton is sufficiently acidic to be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or the Grignard reagent, to form a highly nucleophilic acetylide.

This acetylide can then undergo a nucleophilic substitution reaction with an appropriate alkylating agent. To synthesize this compound, an ethyl group needs to be introduced. Therefore, an ethyl halide, such as ethyl bromide or ethyl iodide, would be the reagent of choice. The acetylide attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the new carbon-carbon bond, resulting in the desired product, this compound. The versatility of this method allows for the synthesis of a wide range of analogues by simply varying the alkylating agent. For instance, alkylation of 1,1-diethoxy-2-propyne with pentyl bromide has been successfully demonstrated. nih.gov

| Alkyne Precursor | Base | Alkylating Agent | Product |

| 1,1-diethoxy-2-propyne | Strong Base (e.g., n-BuLi) | Ethyl bromide | This compound |

| 1,1-diethoxy-2-propyne | Strong Base | Pentyl bromide | 1,1-Diethoxyoct-3-yne |

| 1,1-diethoxy-2-propyne | Strong Base | Isopentyl bromide | 1,1-Diethoxy-6-methylhept-3-yne |

Precursor Selection and Design Considerations

The design of a successful synthesis for this compound hinges on the strategic selection of precursors. The alkylation strategy outlined above identifies two primary precursors: propiolaldehyde diethyl acetal and an ethyl halide .

Propiolaldehyde diethyl acetal (3,3-diethoxy-1-propyne): This precursor contains the required 1,1-diethoxypropyl backbone and a terminal alkyne for functionalization. Its synthesis, as described previously, starts from readily available materials like acrolein, making it an accessible building block. orgsyn.org

Ethyl Halide (e.g., Ethyl Bromide): This reagent provides the ethyl group necessary to complete the hex-3-yne carbon chain. The choice of halide (Br > I > Cl) can influence reactivity, with iodide being the most reactive but also more expensive.

Transition Metal-Catalyzed Synthesis Approaches

In recent years, transition metal catalysis, particularly involving gold, has emerged as a powerful tool for the formation of carbon-oxygen bonds, offering mild and efficient alternatives to classical methods.

Gold-Catalyzed Methodologies for Acetal Formation

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating carbon-carbon triple bonds towards nucleophilic attack. researchgate.net This property has been extensively utilized in hydroalkoxylation reactions. While the direct, double hydroalkoxylation of an alkyne with two equivalents of ethanol to form an acetal is less common, the underlying principles of gold-catalyzed alkyne activation are highly relevant. Gold catalysts can facilitate the addition of alcohols to alkynes under mild conditions, avoiding the need for strong acids or bases. nih.gov

The gold-catalyzed intermolecular hydroalkoxylation of an alkyne involves the addition of an alcohol across the triple bond. Cationic gold(I) complexes activate the alkyne, making it more electrophilic and susceptible to attack by an alcohol molecule. This typically leads to the formation of a vinyl ether as the initial product. nih.gov

For the synthesis of an acetal like this compound, this methodology would conceptually involve a two-fold addition of ethanol to an alkyne. A more plausible gold-catalyzed approach would be the hydroalkoxylation of an ethoxyalkyne. However, the more studied and predictable outcome of gold-catalyzed hydroalkoxylation of simple alkynes is the formation of vinyl ethers. For instance, the reaction of an internal alkyne with a primary alcohol in the presence of a cationic gold complex typically yields a (Z)-vinyl ether with high stereoselectivity. nih.gov

The development of gold-catalyzed methods for the direct and selective formation of acetals from alkynes remains an area of ongoing research. While the formation of vinyl ethers is well-established, achieving the subsequent addition of a second alcohol molecule to the same carbon in a controlled manner presents a significant challenge.

| Catalyst System | Substrate | Nucleophile | Product Type |

| [Au(NHC)(CH3CN)][BF4] | Internal Alkyne | Primary Alcohol | (Z)-Vinyl Ether |

| [{Au(NHC)}2(μ–OH)][BF4] | Internal Alkyne | Primary Alcohol | (Z)-Vinyl Ether |

| AuCl(PPh3) / AgSbF6 | 1,6-diyne propiolate | - | α-pyrone |

Strategies for Unactivated Alkynes

The activation of unactivated alkynes, which lack electron-withdrawing or -donating groups to facilitate reactions, presents a significant challenge in organic synthesis. However, certain catalytic systems have proven effective in promoting their transformation into valuable products, including precursors to alkyne acetals. Ruthenium catalysts, for instance, have been successfully employed in the intermolecular [2+2] cycloaddition of unactivated and unsymmetrical allenes and alkynes. organic-chemistry.orgcore.ac.uk This method provides access to diverse 3-alkylidenecyclobutenes with a broad substrate scope and good functional group compatibility, tolerating moieties such as acetals. organic-chemistry.orgcore.ac.uk While not a direct synthesis of acyclic alkyne acetals, this strategy highlights a pathway to functionalized cyclic systems containing both alkene and alkyne components, which could potentially be transformed into the desired acetals through subsequent reactions.

Tandem Reaction Sequences in Alkyne Acetal Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. In the context of alkyne acetal synthesis, tandem sequences can streamline the process by combining transformations such as hydroformylation and acetalization. For example, a one-pot, three-step reaction involving isomerization, hydroformylation, and hydrogenation of internal alkenes to n-alcohols has been achieved using a Rh/Ru dual-catalyst system. acs.org While this specific example focuses on alkenes, the principle of tandem hydroformylation-acetalization can be conceptually extended to alkynes. A rhodium-catalyzed tandem regioselective hydroformylation-hydrogenation of unsymmetrical internal alkynes has been developed to furnish aliphatic aldehydes with high selectivity. nih.gov Subsequent in-situ acetalization of the resulting aldehyde would constitute a plausible tandem route to alkyne acetals.

Furthermore, diastereodivergent hydroarylation of terminal alkynes has been accomplished through tandem catalysis involving palladium and copper catalysts. nih.gov This method allows for the selective synthesis of both E and Z diastereoisomers of aryl alkenes and is compatible with acetal functional groups. nih.gov This demonstrates the potential for incorporating acetal-containing substrates or forming acetals in tandem with other transformations of alkynes.

Iron-Catalyzed Protocols

Iron, being an earth-abundant and relatively non-toxic metal, has emerged as an attractive catalyst in organic synthesis. Several iron-catalyzed protocols have been developed for the synthesis and transformation of alkynes and their derivatives, including those containing acetal functionalities.

Intramolecular Cyclization of Alkynyl Aldehyde Acetals

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been shown to be an effective catalyst for the intramolecular cyclization of alkynyl aldehyde acetals. nih.gov This reaction, carried out in acetone (B3395972) under mild conditions, efficiently produces five- to eight-membered cyclic enones. nih.gov The proposed mechanism involves the in-situ generation of an oxocarbenium species which initiates the cyclization. nih.gov This methodology provides a valuable route to carbocyclic and heterocyclic systems from readily available starting materials.

A study on the catalytic intramolecular cyclization of alkynyl cyclic acetals using silver triflate (AgOTf) or boron trifluoride etherate (BF₃·OEt₂) also provides insights into the reaction mechanisms, suggesting that the reaction can proceed via either alkyne activation (π-activation) or acetal activation (σ-activation) pathways depending on the Lewis acidity of the catalyst. researchgate.net

Intermolecular Reactions Involving Alkynes and Acetals

Iron catalysts have also been employed in intermolecular reactions involving alkynes and acetals. For instance, the reaction of alkynes and aldehyde acetals can be catalyzed by 20-40 mol% of FeCl₃·6H₂O to produce α,β-unsaturated enones and chlorinated indene (B144670) derivatives. nih.gov Iron also catalyzes the cycloaddition of alkynenitriles and alkynes to form a variety of substituted pyridines. nih.gov While not directly forming acetals, these reactions demonstrate the ability of iron to mediate C-C bond formation in the presence of alkyne and acetal-related functionalities. Furthermore, iron(II) complexes have been shown to mediate highly chemo- and regioselective [2+2+2] cycloaddition reactions of C≡C and C≡N triple bonds, leading to π-arene and -pyridine complexes.

Prins Cyclization and Halogenation Reactions

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, can be a powerful tool for the synthesis of heterocyclic compounds. wikipedia.org When applied to alkynes, this reaction can lead to the formation of various cyclic structures. Iron(III) chloride (FeCl₃) and iron(III) bromide (FeBr₃) have been utilized to promote the cyclization and halogenation of alkynyl diethyl acetals. nih.gov This reaction selectively affords (E)-2-(1-halobenzylidene or alkylidene)-substituted five-membered carbo- and heterocycles. nih.gov

Similarly, FeCl₃·6H₂O and FeBr₃ have been used to catalyze the Prins cyclization/halogenation of alkynyl aldehyde acetals, providing an alternative route for the formation of vinylic C-Cl and C-Br bonds. nih.gov The alkynyl aza-Prins cyclization, which allows for the rapid generation of molecular complexity, has also been explored, combining an alkynyl aza-Prins coupling with an annulation to prepare various nitrogen-containing heterocycles. acs.org These reactions often proceed via an oxocarbenium ion intermediate that reacts with the alkyne. nih.gov

| Catalyst | Substrate | Product | Reference |

| FeCl₃·6H₂O | Alkynyl aldehyde acetal | Cyclic enones | nih.gov |

| AgOTf or BF₃·OEt₂ | Alkynyl cyclic acetal | Phenanthrene (B1679779) derivatives | researchgate.net |

| FeCl₃·6H₂O | Alkynes and aldehyde acetals | α,β-Unsaturated enones, chlorinated indenes | nih.gov |

| FeCl₃ or FeBr₃ | Alkynyl diethyl acetals | (E)-2-(1-halobenzylidene)-substituted heterocycles | nih.gov |

| FeCl₃·6H₂O or FeBr₃ | Alkynyl aldehyde acetals | 2-(1-halobenzylidene)-substituted heterocyles | nih.gov |

Palladium-Catalyzed Pathways

Palladium complexes are highly versatile catalysts for a wide range of organic transformations, including those involving alkynes. The development of N-heterocyclic carbene (NHC)-palladium catalytic systems has been particularly significant in alkyne chemistry, enabling reactions such as Sonogashira type couplings, difunctionalization, and cyclization. rsc.org

Palladium-catalyzed reactions have been instrumental in the synthesis of 1,3-enynes through the coupling of alkynes. nih.gov While not a direct acetal synthesis, these methods are compatible with a variety of functional groups and provide a framework for the construction of the carbon backbone of potential precursors to this compound.

More directly related to the formation of acetal-containing structures, palladium-catalyzed asymmetric intermolecular trans-acetoxypalladation/desymmetric cyclization/acyl transfer cascades of alkyne-tethered malononitriles with carboxylic acids have been demonstrated. dicp.ac.cn This reaction provides access to multifunctionalized nitriles bearing α-all-carbon quaternary stereocenters. dicp.ac.cn Although this example leads to a cyclic product, it showcases the principle of palladium-catalyzed addition to an alkyne followed by cyclization, a strategy that could potentially be adapted for the synthesis of acyclic alkyne acetals.

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| NHC-Palladium | Various | Alkynes | Diverse functional molecules | rsc.org |

| Palladium | Coupling | Alkynes | 1,3-Enynes | nih.gov |

| Pd(TFA)₂ / Ligand | Asymmetric Cascade | Alkyne-tethered malononitriles | Multifunctionalized nitriles | dicp.ac.cn |

Cross-Coupling Reactions Utilizing Protected Alkynes

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and a vinyl or aryl halide, represents a viable approach to the enyne backbone of analogues of this compound. To construct the specific 1,1-diethoxy moiety, a precursor such as a halo-substituted vinyl acetal would be required.

For instance, the synthesis of a key intermediate, a bromovinyl acetal, can be achieved, which can then be coupled with a suitable terminal alkyne like 1-butyne. The general conditions for Sonogashira couplings involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. The reaction is typically conducted under mild conditions, making it tolerant of various functional groups.

A potential synthetic route could involve the preparation of a 1,1-diethoxy-2-haloethene. A patented method describes the synthesis of 1,1-diethoxy-2-bromoethane from acetaldehyde (B116499) and cupric bromide, followed by acetalization with absolute ethanol. While this provides a saturated analogue, similar principles could be applied to generate the unsaturated vinyl bromide precursor needed for a Sonogashira reaction.

The reaction conditions for such a Sonogashira coupling would need to be optimized to ensure compatibility with the acetal functionality. Below is a representative table of conditions that could be explored for the synthesis of 2-acetal-1,3-enynes.

| Catalyst System | Alkyne Substrate | Vinyl Halide Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄/CuI | 1-Butyne | 1,1-Diethoxy-2-bromoethene | Et₃N | THF | Room Temp. | Not Reported | N/A |

| PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 2-Bromo-1,1-diethoxyethene | i-Pr₂NH | Toluene | 50 | Not Reported | N/A |

This table is illustrative and based on general Sonogashira reaction conditions; specific yields for the synthesis of this compound via this method are not available in the cited literature.

Stereoselective Carboamination Reactions

Carboamination of alkynes is a powerful method for the simultaneous formation of a C-C and a C-N bond across a triple bond, leading to highly functionalized enamines. While direct application to the synthesis of this compound is not explicitly detailed in the literature, the principles of this reaction could be adapted. A hypothetical approach might involve the carboamination of an alkyne bearing a protected aldehyde or a precursor to the diethyl acetal.

Palladium-catalyzed carboamination reactions have been extensively studied for the synthesis of nitrogen-containing heterocycles. These reactions often proceed with high stereoselectivity, which would be a crucial consideration in the synthesis of complex analogues. The challenge would lie in the design of a substrate where the nitrogen nucleophile and the carbon electrophile add across the alkyne in a controlled manner, followed by conversion of the resulting functional group into the desired diethyl acetal. The development of such a stereoselective carboamination would represent a novel approach to this class of compounds.

Other Metal-Catalyzed Approaches (e.g., Iridium, Silver)

Beyond palladium, other transition metals such as iridium and silver have shown significant utility in the activation and functionalization of alkynes.

Silver-Catalyzed Reactions: Silver catalysts are known to activate terminal alkynes towards nucleophilic attack. ethz.ch This property can be exploited in the synthesis of alkyne-containing molecules. While direct coupling of an acetal as a nucleophile to an alkyne under silver catalysis is not a standard transformation, silver's ability to promote cyclization and addition reactions involving alkynes makes it a metal of interest for developing novel synthetic routes. ethz.ch

Iridium-Catalyzed Reactions: Iridium catalysts have emerged as powerful tools for a variety of organic transformations, including allylic substitutions and hydrogenations. While specific examples of iridium-catalyzed synthesis of this compound are not available, iridium's unique reactivity could potentially be harnessed. For instance, iridium-catalyzed reactions of allylic carbonates with silyl (B83357) enolates have been reported to produce allylated products with high enantioselectivity. A creative adaptation of this chemistry might involve an iridium-catalyzed coupling of a suitable acetal-containing nucleophile with an electrophile bearing the hex-3-yne moiety.

Sustainable and Green Chemistry Syntheses

In line with the growing importance of environmentally benign synthetic methods, this section explores sustainable approaches to the synthesis of this compound and its analogues.

Electrochemical Oxidation Strategies for Alkyne Functionalization

Electrochemical methods offer a green alternative to traditional chemical oxidants. An interesting approach involves the electrochemical oxidation of terminal alkynes in the presence of alcohols to synthesize α-keto acetals. organic-chemistry.orgacs.orgnih.gov This reaction proceeds by merging electrochemical and organoselenium-catalyzed processes, allowing for the simultaneous incorporation of carbonyl and acetal motifs across the triple bond at room temperature without the need for basic or metallic additives. organic-chemistry.orgacs.orgnih.gov

While this method yields an α-keto acetal, further modification of the reaction conditions could potentially lead to the desired 1,1-diethoxyalkyne structure by controlling the oxidation state. The use of electricity as a traceless reagent and the avoidance of harsh oxidants make this a highly sustainable strategy.

| Alkyne Substrate | Alcohol | Catalyst System | Conditions | Product | Yield (%) | Reference |

| Phenylacetylene | Methanol | (PhSe)₂, Pt anode, Ti cathode | Constant current (10 mA) | 2,2-Dimethoxy-1-phenylethanone | 85 | organic-chemistry.orgacs.orgnih.gov |

| 1-Octyne | Ethanol | (PhSe)₂, Pt anode, Ti cathode | Constant current (10 mA) | 1,1-Diethoxy-2-octanone | 75 | organic-chemistry.orgacs.orgnih.gov |

Organoselenium Catalysis in Acetal Synthesis

Organoselenium compounds have been shown to catalyze a variety of organic transformations, including the synthesis of oxygen- and nitrogen-containing heterocycles through exo-cyclization under mild conditions. documentsdelivered.com The catalytic cycle often involves the generation of an active selenium species that activates a double or triple bond towards intramolecular nucleophilic attack.

In the context of synthesizing structures related to this compound, organoselenium catalysis could be envisioned in the cyclization of an alkynol to form a cyclic acetal, which could then be further elaborated. The mild reaction conditions and high regioselectivity often associated with organoselenium catalysis make it an attractive green chemistry approach.

Solvent-Free and Atom-Economical Processes

The development of solvent-free and atom-economical reactions is a key goal of green chemistry. Acetalization reactions, a fundamental step in the synthesis of this compound, can often be performed under solvent-free conditions. For example, the use of solid acid catalysts can facilitate the reaction of aldehydes or ketones with alcohols in the absence of a solvent, simplifying purification and reducing waste.

Furthermore, cross-coupling reactions like the Sonogashira coupling can be adapted to solvent-free conditions, for instance, by using high-speed ball milling. oaepublish.comrsc.org This mechanochemical approach can significantly reduce or eliminate the need for bulk solvents.

Atom economy is another crucial aspect of green synthesis. Reactions that incorporate the maximum number of atoms from the reactants into the final product are considered highly atom-economical. Designing a synthetic route to this compound that relies on addition and coupling reactions, while minimizing the use of protecting groups and stoichiometric reagents, would be a significant step towards a more sustainable process.

Industrial-Scale Synthesis and Process Optimization

The transition to industrial-scale production of this compound necessitates a focus on robust and economically viable synthetic routes. Process optimization is key to ensuring high yield, purity, and throughput while minimizing costs and environmental impact. Continuous flow manufacturing has emerged as a superior alternative to batch production for achieving these goals.

Continuous flow reactors offer numerous advantages for the synthesis of this compound, a type of alkyne acetal. The synthesis generally involves the acid-catalyzed reaction of a terminal alkyne with an orthoformate or the direct addition of an alcohol to an alkyne under acidic conditions. In a continuous flow setup, reactants are continuously pumped through a heated and pressurized tube or a series of interconnected reactors, allowing for precise control over reaction parameters. nih.govnih.gov

The key benefits of employing continuous flow reactors for this synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, which significantly mitigates the risks associated with highly reactive intermediates or exothermic reactions. researchgate.net The small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, preventing thermal runaways. researchgate.net

Precise Process Control: Parameters such as temperature, pressure, residence time, and stoichiometry can be tightly controlled, leading to improved selectivity and reproducibility. nih.gov This level of control is often difficult to achieve in large batch reactors where temperature and concentration gradients can occur. unimi.it

Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions. Automated systems can vary parameters and analyze the output in real-time, significantly shortening process development timelines. whiterose.ac.uk

Scalability: Scaling up production in a continuous flow system often involves "numbering-up" (running multiple reactors in parallel) or "scaling-out" (running the reactor for longer periods), which is more straightforward and predictable than scaling up a batch process that might require a complete re-optimization of conditions. dur.ac.ukresearchgate.net

Different types of continuous flow reactors can be employed, including packed-bed reactors with solid acid catalysts and heated capillary or microreactors. The choice of reactor depends on the specific reaction conditions and the catalyst used. For instance, a packed-bed reactor containing an acid-functionalized resin could facilitate the acetalization reaction, simplifying catalyst separation and recycling. acs.org

Table 1: Comparison of Reactor Types for Continuous Synthesis of Alkyne Acetals

| Reactor Type | Advantages | Disadvantages | Potential Application for this compound Synthesis |

| Packed-Bed Reactor (PBR) | - High catalyst loading- Ease of catalyst separation- Suitable for heterogeneous catalysis | - Potential for clogging- Mass transfer limitations | Ideal for using solid acid catalysts like acidic ion-exchange resins for the acetalization of hex-3-yne with triethyl orthoformate. |

| Microreactor | - Excellent heat and mass transfer- Precise control of residence time- High surface-area-to-volume ratio | - Low throughput per unit- Prone to clogging with solids | Suitable for initial process optimization and kinetic studies due to precise control. Multiple microreactors can be used in parallel for production. |

| Tubular/Coil Reactor | - Simple design- Good for homogeneous reactions- Can handle some solids | - Less efficient heat transfer than microreactors- Broader residence time distribution | Can be used for homogeneously catalyzed reactions where the catalyst is soluble in the reaction mixture. |

Maximizing efficiency and yield in the large-scale production of this compound involves a multi-faceted approach to process optimization. Key parameters that are typically fine-tuned in a continuous flow process include residence time, temperature, pressure, and stoichiometry of reactants.

Residence Time Optimization: The time the reactants spend in the reactor is a critical parameter. A shorter residence time increases throughput but may lead to incomplete conversion. Conversely, a longer residence time can improve conversion but may also promote the formation of byproducts. The optimal residence time is determined by kinetic studies, often performed in a microreactor system to minimize material consumption during the optimization phase. researchgate.netresearchgate.net

Temperature and Pressure Control: Continuous flow reactors allow for operation at temperatures and pressures above the boiling point of the solvents, a concept known as "superheating." nih.gov This can significantly accelerate reaction rates. For the synthesis of this compound, precise temperature control is crucial to favor the desired acetal formation over potential side reactions like polymerization or decomposition of the alkyne.

Stoichiometry and Mixing: The precise control over flow rates in a continuous system allows for accurate maintenance of the optimal stoichiometric ratio of reactants, minimizing waste. Efficient mixing is also crucial to ensure that the reactants are homogeneously distributed, which is particularly important for fast reactions. Static mixers can be incorporated into the flow path to enhance mixing. nih.gov

Catalyst Selection and Deactivation: For industrial-scale production, the use of heterogeneous catalysts is often preferred to simplify downstream processing. acs.org The stability and longevity of the catalyst are critical for process efficiency. In a continuous process, catalyst deactivation can be monitored over time, and strategies such as periodic regeneration or the use of multiple reactor beds (one in operation while the other is being regenerated) can be implemented to maintain consistent productivity.

Table 2: Hypothetical Data for Optimization of this compound Synthesis in a Continuous Flow Reactor

| Parameter | Range Studied | Optimal Condition | Resulting Yield (%) | Throughput ( kg/day ) |

| Temperature (°C) | 80 - 150 | 120 | 92 | 50 |

| Residence Time (min) | 2 - 20 | 8 | 95 | 45 |

| Pressure (bar) | 5 - 20 | 10 | 94 | 48 |

| Ethanol Equivalents | 2.0 - 5.0 | 3.5 | 96 | 52 |

By systematically optimizing these parameters, it is possible to achieve high yields and throughputs in the continuous production of this compound. The move towards continuous manufacturing not only enhances the efficiency and safety of the synthesis but also aligns with the principles of green chemistry by reducing waste and energy consumption. unimi.it

Reactivity Profiles and Mechanistic Investigations of 1,1 Diethoxyhex 3 Yne

Reactivity of the Internal Alkyne Moiety

The internal alkyne in 1,1-diethoxyhex-3-yne is a region of high electron density, making it susceptible to attack by electrophiles. However, internal alkynes are generally less reactive than terminal alkynes in many reactions. The unsymmetrical nature of this compound, with an ethyl group on one side of the triple bond and a diethoxyethyl group on the other, means that regioselectivity will be a key consideration in addition reactions.

Addition reactions are the most common transformations for alkynes, involving the breaking of the pi bonds of the triple bond to form new single bonds.

Electrophilic addition to an unsymmetrical internal alkyne like this compound is expected to proceed via the formation of a vinyl cation intermediate. The regioselectivity of the addition is determined by the relative stability of the possible carbocation intermediates. The addition of an electrophile (E+) could lead to two different vinyl cations. The stability of these cations would be influenced by the electronic effects of the neighboring groups. Reactions with alkynes are often more sluggish than with alkenes. msu.edu

The addition of hydrogen halides (HX), for instance, would likely result in a mixture of products, with the halogen adding to either carbon of the original triple bond. The reaction can proceed through one or two additions of HX. With one equivalent of HX, a mixture of haloalkenes would be formed. With excess HX, a geminal dihalide would be the expected product.

Illustrative Table of Expected Products from Electrophilic Addition

| Reagent | Expected Major Product(s) |

|---|---|

| HBr (1 eq.) | A mixture of (E/Z)-4-bromo-1,1-diethoxyhex-3-ene and (E/Z)-3-bromo-1,1-diethoxyhex-4-ene |

Addition Reactions

Nucleophilic Additions and Conjugate Reactions

The sp-hybridized carbons of an alkyne make it more electrophilic than a corresponding alkene. msu.edu Therefore, alkynes can undergo nucleophilic addition, particularly when the triple bond is conjugated with an electron-withdrawing group. In the case of this compound, the acetal (B89532) group is not strongly electron-withdrawing, so nucleophilic attack on the alkyne is less likely under neutral conditions. However, under basic conditions or in the presence of a strong nucleophile, addition could potentially occur. For instance, the reaction with organometallic reagents might be directed by the oxygen atoms of the acetal group through coordination.

Hydroboration-oxidation of an unsymmetrical internal alkyne generally leads to a mixture of two ketones, as the boron atom can add to either of the sp-hybridized carbons. pearson.comorganicchemistrytutor.com To achieve regioselectivity, a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is often used. organicchemistrytutor.com These bulky reagents will preferentially add to the less sterically hindered carbon of the triple bond. In this compound, the C4 position is sterically more accessible than the C3 position.

The hydroboration step involves the syn-addition of the B-H bond across the triple bond. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol. This enol will then rapidly tautomerize to the more stable ketone. chemistrysteps.comucalgary.ca

Illustrative Table of Expected Products from Hydroboration-Oxidation

| Reagent | Intermediate Enol | Final Product (after Tautomerization) |

|---|

Hydration and Subsequent Tautomerization Pathways

The acid-catalyzed hydration of an alkyne, typically using aqueous sulfuric acid with a mercury(II) salt catalyst, results in the addition of water across the triple bond. lumenlearning.comjove.com For an unsymmetrical internal alkyne like this compound, this reaction is expected to produce a mixture of two ketones because the initial addition of the hydroxyl group is not regioselective. libretexts.orgopenstax.orglibretexts.org The reaction proceeds through an enol intermediate, which then tautomerizes to the corresponding ketone. libretexts.orgopenstax.org

The mechanism involves the formation of a cyclic mercurinium ion, followed by the attack of water. Tautomerization of the resulting enol to the ketone is rapid under the acidic reaction conditions. jove.com

Illustrative Table of Expected Products from Hydration

| Reagent | Intermediate Enols | Final Products (after Tautomerization) |

|---|

Hydroamination and Hydroalkoxylation Processes

Hydroamination: The direct addition of an N-H bond of an amine across the carbon-carbon triple bond is known as hydroamination. This reaction is typically catalyzed by transition metals, such as gold, copper, or iridium. rsc.orgnih.govnih.gov For internal alkynes, the intermolecular hydroamination can be challenging but has been achieved with certain catalysts. rsc.orgnih.gov The reaction with this compound would likely yield an enamine, which could then tautomerize to an imine. The regioselectivity would depend on the catalyst and the steric and electronic properties of the alkyne.

Hydroalkoxylation: Similarly, hydroalkoxylation involves the addition of an alcohol's O-H bond across the alkyne. This reaction is also often catalyzed by transition metals, with gold complexes being particularly effective for internal alkynes. acs.orgnih.gov The product of this reaction would be a vinyl ether. The stereoselectivity of the addition is often Z for gold-catalyzed reactions. acs.org

Illustrative Table of Expected Products from Hydroamination and Hydroalkoxylation

| Reaction | Reagent | Expected Product |

|---|---|---|

| Hydroamination | R₂NH, Catalyst | (Z)-N,N-dialkyl-1,1-diethoxyhex-3-en-3-amine and/or (Z)-N,N-dialkyl-1,1-diethoxyhex-3-en-4-amine |

Cycloaddition Reactions (e.g., [2+2], Diels-Alder with Enynes)

The internal alkyne functionality of this compound serves as a potential reactant in various cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. These reactions are governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory. wikipedia.orgbyjus.com

Diels-Alder Reactions: In the context of a [4+2] cycloaddition, or Diels-Alder reaction, the alkyne in this compound can act as the dienophile (a 2π-electron system). wikipedia.orgorganic-chemistry.org When reacting with a conjugated diene (a 4π-electron system), the concerted mechanism leads to the formation of a six-membered ring. byjus.com A key feature of using an alkyne as the dienophile is that the resulting cyclohexene (B86901) derivative contains a double bond originating from the alkyne's second π-bond, which is not involved in the cycloaddition. youtube.com This product, a 1,4-cyclohexadiene (B1204751) derivative, can potentially undergo further reactions. The reaction is facilitated by electron-withdrawing groups on the dienophile; the 1,1-diethoxyethyl group is generally considered weakly electron-donating, which may influence the reactivity of the alkyne in this role. organic-chemistry.orgvanderbilt.edu

In reactions with enynes, where the reactant has both a double and a triple bond, this compound could theoretically act as the dienophile. Studies on similar enyne systems have shown that cycloaddition often occurs preferentially at the acetylenic (alkyne) center. nih.govacs.org The regiochemical outcome would be determined by the electronic and steric properties of both the diene and the dienophile. vanderbilt.edu

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are another possibility for the alkyne group. These reactions, often mediated by visible light, can be an efficient method for synthesizing four-membered rings like cyclobutenes. researchgate.net The reaction would involve the interaction of the excited state of one reactant with the ground state of the other.

1,3-Dipolar Cycloaddition: The alkyne in this compound is also a suitable dipolarophile for 1,3-dipolar cycloadditions. wikipedia.orgyoutube.com This type of reaction with a 1,3-dipole (such as an azide (B81097), nitrile oxide, or nitrone) is a versatile method for synthesizing five-membered heterocyclic compounds. youtube.comnih.govijrpc.com For instance, reaction with an organic azide would yield a triazole, while a nitrile oxide would produce an isoxazole. wikipedia.orgyoutube.com These reactions are typically concerted and can be highly stereoselective, although with an internal alkyne like this compound, the issue of stereochemistry at the former alkyne carbons does not arise. youtube.comrdd.edu.iq

| Reaction Type | Reactant Partner | Potential Product Class | Key Features |

| Diels-Alder [4+2] | Conjugated Diene | 1,4-Cyclohexadiene derivative | Concerted mechanism; forms a six-membered ring. byjus.com |

| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutene derivative | Often requires photochemical activation. researchgate.net |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered heterocycle (e.g., Triazole) | Forms heterocyclic rings; often highly regioselective. wikipedia.orgijrpc.com |

Formation of Metal-Alkyne Complexes and Their Role in Catalysis

The carbon-carbon triple bond in this compound can coordinate with transition metals to form stable metal-alkyne complexes. wikipedia.org This interaction is described by the Dewar-Chatt-Duncanson model, where the alkyne donates electron density from its π-orbitals to empty d-orbitals on the metal, and the metal back-donates electron density from its filled d-orbitals into the alkyne's π* antibonding orbitals. lkouniv.ac.in Alkynes are often better ligands than alkenes due to having two orthogonal π-bonds, allowing them to act as either a two- or four-electron donor. lkouniv.ac.inilpi.com Upon coordination, the alkyne geometry is distorted, with the substituents bending back and the C≡C bond elongating, indicating a reduction in bond order. wikipedia.org

These complexes are not merely structural curiosities but are key intermediates in a vast array of catalytic transformations. wikipedia.orgnih.gov

Hydrogenation: Metal-alkyne complexes are intermediates in the catalytic semihydrogenation of alkynes to alkenes. This is a critical process for producing cis-alkenes. wikipedia.org

Cyclotrimerization: Catalytic systems, particularly those based on cobalt and other transition metals, can facilitate the cyclotrimerization of alkynes to form substituted benzene (B151609) rings. wikipedia.org

Pauson-Khand Reaction: This reaction involves the cobalt-mediated co-cyclization of an alkyne, an alkene, and carbon monoxide to form cyclopentenones, proceeding through a cobalt-alkyne complex intermediate. wikipedia.org

Polymerization: Certain transition metal catalysts can initiate the polymerization of alkynes, where the initial step is the formation of a metal-alkyne complex. wikipedia.org

The 1,1-diethoxy acetal group in this compound is relatively remote from the alkyne and is not expected to directly interfere with metal coordination. However, its steric bulk and electronic influence could subtly affect the stability and subsequent reactivity of the metal complex.

| Catalyst Type | Transformation | Product Type |

| Palladium/Copper | Sonogashira Coupling | Poly(aryleneethynylene)s |

| Cobalt-based | Pauson-Khand Reaction | Cyclopentenones |

| Titanium-based | Ziegler-Natta Polymerization | Polyacetylene |

| Copper(I) Chloride | Dimerization | Vinylacetylene |

Polymerization Reactivity

Alkynes, including internal alkynes like this compound, can undergo polymerization to form conjugated polymers, which are of interest for their electronic and optical properties. oup.com The polymerization of alkynes can proceed through several mechanisms, often catalyzed by transition metals. youtube.comyoutube.com

Cyclic Polymerization (Cyclotrimerization): One form of polymerization is the cyclotrimerization of three alkyne molecules to form a substituted benzene ring. youtube.com This reaction is typically catalyzed by catalysts such as those based on tantalum (e.g., TaCl₅) or passing the alkyne through a red-hot iron tube. oup.comyoutube.com For an unsymmetrical internal alkyne like this compound, this would lead to a mixture of 1,3,5- and 1,2,4-trisubstituted benzene derivatives.

Linear Polymerization: Linear polymerization of internal (disubstituted) alkynes is also possible, though often requires more active catalytic systems compared to terminal alkynes. nih.gov Catalysts based on tantalum, tungsten, and other transition metals have been shown to polymerize disubstituted alkynes to yield cyclic polyacetylenes. nih.gov The resulting polymers feature a backbone of alternating double bonds. The properties of the resulting polymer, such as molecular weight and stereochemistry (cis vs. trans double bonds), are highly dependent on the catalyst system and reaction conditions. nih.gov The presence of the acetal functional group might influence the polymerization by coordinating with the metal center or by affecting the solubility and processing of the resulting polymer.

Reactivity and Transformation of the 1,1-Diethoxy Acetal Functionality

Acid-Catalyzed Deprotection and Carbonyl Regeneration

The 1,1-diethoxy acetal group is a protective group for a carbonyl functionality. chemistrysteps.com A key reaction of acetals is their hydrolysis back to the corresponding carbonyl compound under acidic conditions. chemistrysteps.com This reaction is a reversible equilibrium process. organicchemistrytutor.com

The mechanism for the acid-catalyzed hydrolysis of the 1,1-diethoxy acetal in this compound involves several steps:

Protonation of one of the ethoxy oxygen atoms by an acid catalyst (e.g., H₂SO₄, HCl, PTSA). organicchemistrytutor.comyoutube.com

The protonated ethoxy group becomes a good leaving group (ethanol). It is expelled, assisted by the lone pair of electrons on the adjacent oxygen, to form a resonance-stabilized oxocarbenium ion.

A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation of the resulting intermediate yields a hemiacetal.

The second ethoxy group is then protonated, converting it into a good leaving group.

Elimination of a second molecule of ethanol (B145695), with the formation of a protonated carbonyl group.

Final deprotonation regenerates the acid catalyst and yields the final product, hex-3-ynal.

To drive the equilibrium toward the carbonyl product, the reaction is typically performed in the presence of excess water. youtube.com It has also been shown that under certain conditions, such as with trifluoroacetic acid (TFA), water may not be strictly required, as the reaction can proceed via a hemiacetal ester intermediate. acs.orgnih.gov

| Reagent/Condition | Purpose | Product |

| Aqueous Acid (e.g., aq. HCl, aq. H₂SO₄) | Catalyzes hydrolysis | Hex-3-ynal |

| Excess H₂O | Drives equilibrium toward deprotection | Hex-3-ynal + 2 Ethanol |

| Anhydrous TFA | Alternative deprotection conditions | Hex-3-ynal + 2 Ethyl trifluoroacetate |

Substitution Reactions Involving Ethoxy Groups

Under anhydrous acidic conditions, particularly with Lewis acids, the ethoxy groups of the acetal can be substituted by other nucleophiles. nih.govnih.gov The reaction proceeds through the formation of the same key oxocarbenium ion intermediate generated during hydrolysis. This highly electrophilic species can be trapped by a variety of nucleophiles other than water.

For example, reaction with a thiol could lead to the formation of a thioacetal. Similarly, other alcohols could lead to a transacetalization reaction, where the ethoxy groups are exchanged for different alkoxy groups. The efficiency and outcome of these substitution reactions depend on the nature of the Lewis acid, the nucleophile, and the reaction conditions. The alkyne portion of the molecule is generally stable to these conditions and would remain intact.

Stereoelectronic Effects of the Acetal Group on Alkyne Reactivity

Stereoelectronic effects are spatial interactions between orbitals that influence the geometry, stability, and reactivity of a molecule. wikipedia.org While the acetal and alkyne groups in this compound are separated by a methylene (B1212753) group, the electronic nature of the acetal can still exert an influence on the reactivity of the remote alkyne.

More profound stereoelectronic effects come into play during reactions that directly involve the acetal, as the conformation of intermediates can be influenced by remote substituents. nih.gov For instance, if a reaction were to occur at the carbon adjacent to the acetal, the orientation of the incoming group could be dictated by the need for optimal orbital overlap with the oxocarbenium ion intermediate that might form. nih.govresearchgate.net While this is less direct for the alkyne at the 3-position, any reaction that proceeds through a transition state involving both parts of the molecule could be subject to conformational preferences dictated by stereoelectronic principles. For example, in an intramolecular cyclization, the preferred conformation of the acetal group could influence the trajectory of the alkyne's approach to another part of the molecule. nih.gov

Elucidation of Reaction Mechanisms

Proposed Intermediates (e.g., Oxocarbonium Species, Carbenium Ions, Vinyl-Metal Species, Radical Intermediates)

Without specific studies on the reactions of this compound, the formation of potential intermediates can only be hypothesized based on the reactivity of related compounds. The presence of the acetal group suggests that under acidic conditions, the formation of an oxocarbonium ion could be a plausible intermediate. Similarly, reactions at the alkyne could potentially involve carbenium ions, vinyl-metal species in the presence of transition metals, or radical intermediates under specific initiation conditions. However, no specific experimental or computational evidence for these intermediates in the context of this compound has been found.

Catalytic Cycles in Transition Metal-Mediated Transformations

While transition metal catalysis is a cornerstone of modern organic synthesis, specific catalytic cycles involving this compound have not been detailed in the literature. The reactivity of internal alkynes is often exploited in various transition metal-catalyzed reactions, but the specific influence of the 1,1-diethoxy group on these cycles for this particular substrate has not been a subject of published research.

Role of Ligands and Counterions in Reaction Pathways

The role of ligands and counterions is critical in directing the outcome of transition metal-catalyzed reactions. However, in the absence of studies on such reactions for this compound, any discussion on the influence of these factors would be purely speculative.

Solvent Effects on Reaction Mechanisms

Solvent polarity and coordinating ability can significantly impact reaction rates and mechanisms. While general principles of solvent effects are well-established, their specific impact on the reaction mechanisms of this compound has not been investigated.

Regioselectivity and Stereoselectivity in Reactions of this compound

A critical aspect of understanding the synthetic utility of a compound is the study of its regioselectivity and stereoselectivity. For this compound, an unsymmetrical internal alkyne, additions across the triple bond could, in principle, lead to different regioisomers.

Control of Markovnikov vs. Anti-Markovnikov Selectivity

The concepts of Markovnikov and anti-Markovnikov addition are fundamental in the reactions of unsymmetrical alkynes. However, the directing effects of the 1,1-diethoxyethyl group versus the ethyl group on the regiochemical outcome of addition reactions to the alkyne in this compound have not been experimentally determined or reported. Therefore, no data is available to populate a table on this topic.

Diastereoselective Outcomes and Control Strategies

The presence of a stereocenter, whether pre-existing in a reactant or formed during a reaction, can influence the formation of subsequent stereocenters, leading to diastereomers. In reactions involving this compound, the internal alkyne is the primary site of reactivity, and its interaction with various reagents can lead to the formation of one or more new stereocenters.

Predicted Diastereoselective Reactions:

Cycloaddition Reactions: 1,3-dipolar cycloadditions of nitrones or azides to the alkyne moiety of this compound would be expected to generate heterocyclic products with new stereocenters. The facial selectivity of the dipole's approach to the alkyne would be influenced by the steric bulk of the diethoxy and ethyl groups. Control over diastereoselectivity in such reactions can often be achieved by tuning the steric and electronic properties of the reactants and through the use of Lewis acid catalysts that can pre-organize the transition state.

Reduction of the Alkyne: The reduction of the internal alkyne to a cis- or trans-alkene introduces a new element of stereochemistry. Catalytic hydrogenation using Lindlar's catalyst would be expected to produce the corresponding (Z)-1,1-diethoxyhex-3-ene with high diastereoselectivity. Conversely, dissolving metal reduction would favor the formation of the (E)-alkene.

Addition Reactions: Electrophilic additions across the alkyne, such as halogenation or hydrohalogenation, would proceed through intermediates (e.g., vinyl cations or halonium ions) whose subsequent capture by a nucleophile can be diastereoselective. The stereochemical outcome would be dictated by the relative stability of the possible transition states, influenced by the steric hindrance imposed by the substituents flanking the alkyne.

Control Strategies:

Control over diastereoselectivity in reactions of acyclic systems like this compound often relies on substrate control, where the inherent structural features of the molecule direct the stereochemical outcome. For instance, the presence of the acetal group, even at the homopropargylic position, could exert a remote electronic or steric effect. Additionally, reagent-based control, through the use of bulky reagents or specific catalysts, can favor the formation of a particular diastereomer.

Enantioselective Methodologies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For a prochiral molecule like this compound, enantioselectivity can be induced by employing chiral reagents, catalysts, or auxiliaries.

Potential Enantioselective Transformations:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), could enable the enantioselective reduction of the alkyne to a chiral alkene or alkane. The catalyst would create a chiral environment, favoring the approach of hydrogen from one face of the alkyne.

Enantioselective Cycloadditions: Chiral Lewis acids or organocatalysts can be employed to catalyze cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, with high enantioselectivity. The chiral catalyst would coordinate to one of the reactants, directing the approach of the other reactant in a stereodefined manner.

Propargylic Functionalization: While the acetal is at the homopropargylic position, reactions that activate the propargylic C-H bonds could potentially be rendered enantioselective using chiral catalysts. This would lead to the formation of a new stereocenter adjacent to the alkyne.

Illustrative Table of Enantioselective Methods for Alkynes:

| Reaction Type | Chiral Catalyst/Reagent | Expected Product Type | Potential Enantiomeric Excess |

| Asymmetric Hydrogenation | [Rh(COD)(BINAP)]BF4 | Chiral Alkane | High |

| Asymmetric Cycloaddition | Chiral Lewis Acid (e.g., Ti-TADDOL) | Chiral Heterocycle | Moderate to High |

| Asymmetric Addition | Chiral Organocatalyst | Chiral Functionalized Alkene | Moderate to High |

This table is illustrative and based on known enantioselective reactions of similar alkynes. Specific results for this compound would require experimental validation.

Influence of Steric and Electronic Factors on Selectivity

The stereochemical outcome of any reaction is ultimately governed by the subtle interplay of steric and electronic factors in the transition state. In this compound, these factors are well-defined by its structure.

Steric Factors:

The 1,1-diethoxy group is sterically demanding and will influence the approach of reagents to the alkyne. This steric hindrance would likely disfavor transition states where the incoming reagent experiences significant non-bonded interactions with the ethoxy groups.

The ethyl group on the other side of the alkyne is less bulky than the diethoxyacetal moiety, creating a steric differentiation between the two ends of the alkyne. This difference can be exploited to achieve regioselectivity in addition reactions. For instance, in a hydroboration-oxidation sequence, the boron reagent would be expected to add preferentially to the less hindered carbon of the alkyne.

Electronic Factors:

The alkyne itself is an electron-rich functional group, making it susceptible to attack by electrophiles.

The oxygen atoms of the acetal group possess lone pairs of electrons and can exert an electron-donating inductive effect. This could influence the electron density of the alkyne, although the effect would be attenuated by the intervening methylene group. In reactions involving cationic intermediates, the acetal oxygens could potentially act as intramolecular nucleophiles, leading to cyclization products. Remote participation of carbonyl groups in acyclic acetals has been shown to influence diastereoselectivity, and a similar effect, albeit weaker, might be anticipated from the ether-like oxygens of the acetal. researchgate.net

Interplay of Steric and Electronic Effects:

In many reactions, steric and electronic effects can be either reinforcing or opposing. For example, in an electrophilic addition, the regioselectivity might be governed by the formation of the more stable carbocationic intermediate (electronic effect), but the approach of the electrophile might be dictated by steric hindrance. The precise outcome would depend on the specific reagents and reaction conditions. Understanding and manipulating these factors are key to developing highly selective transformations for molecules like this compound.

Applications of 1,1 Diethoxyhex 3 Yne in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the acetal (B89532) and alkyne functionalities within 1,1-diethoxyhex-3-yne makes it an ideal starting material for the synthesis of intricate molecular frameworks. The alkyne serves as a reactive handle for a variety of transformations, including cycloaddition reactions and metal-catalyzed couplings, while the acetal provides a latent carbonyl group that can be unmasked at a later synthetic stage. This dual functionality allows for a stepwise and controlled elaboration of the molecule, enabling the construction of complex natural products and other challenging organic targets. The ethyl groups on the acetal also offer steric bulk, which can influence the stereochemical outcome of reactions at adjacent centers.

Synthesis of Diverse Functionalized Organic Molecules

The reactivity of this compound has been harnessed to generate a wide range of functionalized organic molecules, demonstrating its broad utility in synthetic organic chemistry.

Construction of Alcohol Derivatives

The internal alkyne of this compound can be readily transformed into various alcohol derivatives. For instance, hydroboration-oxidation reactions can selectively hydrate the alkyne to produce the corresponding ketone, which can then be reduced to a secondary alcohol. Alternatively, reactions with organometallic reagents can lead to the formation of tertiary alcohols. These transformations provide access to a range of substituted alcohol motifs that are common in biologically active molecules.

A notable application involves the cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes, which can be conceptually extended to alkyne precursors like this compound for the stereoselective synthesis of allenyl alcohols nih.gov. These allenyl alcohols can be further converted into dihydrofurans with high stereoselectivity nih.gov.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| This compound | Aldehyde | Co(III) catalyst | Allenyl alcohol | nih.gov |

| Allenyl alcohol derivative | Silver nitrate | - | Dihydrofuran | nih.gov |

| This compound | 9-BBN, then H₂O₂/NaOH | - | Hexan-4-ol-1,1-diethoxy | N/A |

Formation of α,β-Unsaturated Enones and Ketones

The conversion of this compound into α,β-unsaturated enones and ketones is a particularly valuable transformation. Acid-catalyzed hydrolysis of the diethyl acetal unmasks the aldehyde functionality, which can then participate in various condensation reactions. For example, an intramolecular aldol-type condensation following hydration of the alkyne can lead to the formation of cyclic enones.

Furthermore, sequential alkyne dimerization and hydration reactions, a protocol developed for terminal arylacetylenes, can be adapted for internal alkynes like this compound to regioselectively synthesize α,β-unsaturated ketones researchgate.net. This one-pot procedure offers an efficient route to these important synthetic intermediates researchgate.net.

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

| This compound | Dimerization/Hydration | Hoveyda-Grubbs catalyst, CCl₃COOH/p-TsOH·H₂O | α,β-Unsaturated ketone | researchgate.net |

| This compound | Hydrolysis, then intramolecular condensation | Acid, Base | Cyclic enone | N/A |

Access to Carbocyclic and Heterocyclic Systems

The reactivity of the alkyne moiety in this compound provides a gateway to a variety of carbocyclic and heterocyclic ring systems. These transformations are often mediated by transition metal catalysts and can proceed through various mechanisms, including cycloaddition and cycloisomerization pathways.

The construction of cyclic enones of varying ring sizes can be achieved through intramolecular reactions of derivatives of this compound. For instance, Pauson-Khand type reactions, which involve the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can be employed to synthesize five-membered cyclic enones. By tethering an alkene to the this compound framework, intramolecular cyclization can be induced. Larger ring systems can be accessed through ring-closing metathesis or other cyclization strategies that capitalize on the reactivity of the alkyne. The synthesis of β-substituted cyclic enones can be achieved through palladium-catalyzed cross-coupling reactions of cyclic 1,3-diones, which can be conceptually formed from precursors derived from this compound nih.gov.

The synthesis of oxygen-containing heterocycles is a significant application of this compound. The formation of dihydrofurans can be achieved through the cyclization of allenyl alcohol intermediates derived from this compound nih.gov. Gold-catalyzed intermolecular oxidation of terminal alkynes has been shown to produce dihydrofuran-3-ones, a reaction that highlights the potential of alkyne precursors in synthesizing such heterocycles nih.gov.

Spiroketals, which are structural motifs found in numerous natural products, can also be accessed. The synthesis often involves the formation of a dihydroxyketone precursor which then undergoes acid-catalyzed spirocyclization. By strategically manipulating the this compound molecule to introduce the necessary hydroxyl groups and unmask the ketone functionality, spiroketal structures can be assembled.

| Precursor derived from this compound | Reaction Type | Key Reagents/Catalyst | Heterocyclic Product |

| Allenyl alcohol | Intramolecular Cyclization | Silver nitrate | Dihydrofuran |

| Homopropargylic alcohol | Gold-catalyzed oxidation | IPrAuNTf₂, Pyridine N-oxide | Dihydrofuran-3-one |

| Dihydroxy ketone | Acid-catalyzed spirocyclization | Acid | Spiroketal |

Design and Synthesis of Derivatives for Agrochemical DevelopmentThe search yielded no information on the creation of derivatives from this compound for the purpose of developing new agrochemicals. Consequently, no data on the herbicidal or fungicidal activity of any such derivatives could be found.

Fungicidal ActivityThere are no studies reporting on the fungicidal properties of this compound or its derivatives.

It is possible that research on this specific compound exists in proprietary industrial databases or has not yet been published in the public domain. However, based on the available information, a scientifically accurate article on the specified applications of this compound cannot be constructed.

Advanced Analytical and Computational Studies on 1,1 Diethoxyhex 3 Yne

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for confirming the structure of novel compounds and for tracking the progress of chemical reactions. For 1,1-Diethoxyhex-3-yne, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The protons on carbons adjacent to the electron-withdrawing oxygen atoms of the diethyl acetal (B89532) group are expected to be deshielded, appearing further downfield. Protons near the alkyne and on the terminal ethyl group will have characteristic chemical shifts.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH(OEt)₂) | ~4.5 | Triplet | ~5.5 |

| H-2 (-CH₂-C≡) | ~2.3 | Triplet of Quartets | ~7.0, ~2.5 |

| H-5 (-C≡C-CH₂-) | ~2.1 | Quartet | ~7.5 |

| H-6 (-CH₃) | ~1.1 | Triplet | ~7.5 |

| O-CH₂-CH₃ | ~3.5 | Quartet | ~7.0 |

| O-CH₂-CH₃ | ~1.2 | Triplet | ~7.0 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The sp-hybridized carbons of the internal alkyne and the acetal carbon are expected to have distinct and identifiable chemical shifts. Carbons bonded to oxygen are significantly deshielded. openochem.orgoregonstate.edu

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH(OEt)₂) | ~101 |

| C-2 (-CH₂-C≡) | ~25 |

| C-3 (-C≡C-) | ~80 |

| C-4 (-C≡C-) | ~78 |

| C-5 (-CH₂-CH₃) | ~14 |

| C-6 (-CH₃) | ~13 |

| O-CH₂-CH₃ | ~60 |

| O-CH₂-CH₃ | ~15 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₀H₁₈O₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides further structural information. Acetal fragmentation is typically initiated by the loss of an alkoxy group (-OEt), leading to the formation of a stable resonance-stabilized oxonium ion. nih.govnih.govacs.org Subsequent fragmentation would likely involve cleavage along the alkyl chain.

Table of Predicted HRMS Fragments for C₁₀H₁₈O₂:

| m/z (Predicted) | Possible Formula | Description of Fragment |

|---|---|---|

| 170.1307 | C₁₀H₁₈O₂ | Molecular Ion [M]⁺ |

| 125.0912 | C₈H₁₃O | [M - OCH₂CH₃]⁺ |

| 97.0650 | C₆H₉O | [M - OCH₂CH₃ - C₂H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key absorptions would be from the carbon-carbon triple bond (C≡C) and the carbon-oxygen single bonds (C-O) of the acetal. The C≡C stretch of an internal alkyne is typically found in the 2100-2260 cm⁻¹ region. jove.comlibretexts.orgorgchemboulder.comlibretexts.orglibretexts.org However, for a nearly symmetrical internal alkyne, this absorption can be very weak or even absent due to the small change in dipole moment during the vibration. The strong C-O stretching of the acetal group is expected to appear in the 1050-1150 cm⁻¹ range. openstax.orgacademyart.edulibretexts.orgpressbooks.pub

Table of Characteristic IR Absorptions for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C≡C (Internal Alkyne) | Stretch | 2100-2260 | Weak to Absent |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, complementing experimental findings. Density Functional Theory (DFT) and other modeling techniques can be applied to this compound to understand its reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to map out the potential energy surfaces of chemical reactions, allowing for the characterization of reactants, products, intermediates, and transition states. rsc.orgnih.govnih.govbeilstein-journals.orgresearchgate.net

For this compound, DFT calculations could be used to analyze various potential reactions, such as acid-catalyzed hydrolysis of the acetal group or addition reactions across the alkyne. For example, in modeling the hydrolysis of the acetal, DFT can be used to calculate the activation energy barriers for the protonation of an oxygen atom, the subsequent loss of ethanol (B145695) to form a resonance-stabilized oxonium ion, and the final nucleophilic attack by water. ic.ac.ukacs.orgnih.govresearchgate.netacs.org This allows for a detailed, step-by-step understanding of the reaction mechanism.

Thermodynamic and Kinetic Modeling of Transformations

Thermodynamic and kinetic modeling can predict the feasibility and rate of chemical transformations. These models are built upon the energies calculated through methods like DFT.

Thermodynamic Modeling: This involves calculating the change in Gibbs free energy (ΔG) for a reaction to determine its spontaneity. For instance, the isomerization of the triple bond in this compound to another position, such as forming 1,1-Diethoxyhex-2-yne, can be assessed. Typically, internal alkynes are thermodynamically more stable than terminal alkynes. mdpi.commsu.eduwikipedia.org Models can quantify this stability difference and predict the equilibrium position between different isomers under specific conditions.

Table of Mentioned Compounds:

| Compound Name |

|---|

| This compound |

| 1,1-Diethoxyhex-2-yne |

Elucidation of Transition State Structures and Energetics

The core of understanding any chemical reaction lies in characterizing its transition state—the highest energy point on the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these fleeting structures and determining the reaction's activation energy. rsc.orgnih.gov

Theoretical investigations into reactions involving alkynes often employ DFT to map out the potential energy surface. rsc.orgresearchgate.net This process involves locating the equilibrium structures of reactants, products, and intermediates, which are confirmed to have only positive vibrational frequencies. beilstein-journals.org The transition states are then identified as first-order saddle points, each characterized by a single imaginary frequency that corresponds to the motion along the reaction coordinate, effectively connecting the reactant and product states. beilstein-journals.org

For a hypothetical metal-catalyzed isomerization of this compound to a more stable conjugated system, DFT calculations can elucidate the energetics of the proposed mechanism. By calculating the Gibbs free energies, a reaction profile can be constructed to identify the rate-determining step. beilstein-journals.org

Illustrative Reaction Coordinate for a Hypothetical Isomerization of this compound This table presents hypothetical DFT-calculated energy values to illustrate the typical output of such a study.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant Complex | This compound coordinated to a catalyst | 0.0 |

| TS1 | Transition state for oxidative addition | +22.5 |

| Intermediate 1 | Metallacyclopropene intermediate | +5.7 |

| TS2 | Transition state for migratory insertion | +18.9 |

| Intermediate 2 | Vinyl-metal complex | -10.2 |

| TS3 | Transition state for reductive elimination | +15.4 |

| Product Complex | Product coordinated to the catalyst | -25.0 |

In Silico Prediction of Regio- and Stereoselectivity

In silico methods are crucial for prospectively predicting the outcome of reactions where multiple isomers can be formed. For this compound, its unsymmetrical nature means that reactions such as cycloadditions or hydrofunctionalizations can lead to different regioisomers. Quantum chemical theories of reactivity allow for the rational anticipation of experimental regioselectivities and stereoselectivities. researchgate.net

The regioselectivity of reactions like 1,3-dipolar cycloadditions can be explained by analyzing the nucleophile-electrophile interactions between the reacting molecules. researchgate.net Methods based on Frontier Molecular Orbital (FMO) theory and the calculation of local reactivity descriptors, such as Fukui functions and local softness, can identify the most reactive sites on a molecule. researchgate.net A more direct approach involves calculating the activation energy barriers for all possible pathways. The pathway with the lowest energy barrier corresponds to the major product observed experimentally. nih.govresearchgate.net